molecular formula C21H28N2O7 B561831 t-Butyl-N-carbobenzyloxy-L-aspartyl-L-proline CAS No. 4583-13-5

t-Butyl-N-carbobenzyloxy-L-aspartyl-L-proline

Cat. No.: B561831
CAS No.: 4583-13-5
M. Wt: 420.462
InChI Key: IRBCKSXDSIRJNG-HOTGVXAUSA-N
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Description

The compound t-Butyl-N-carbobenzyloxy-L-aspartyl-L-proline is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring, a butanoyl group, and several functional groups that contribute to its unique chemical properties.

Scientific Research Applications

t-Butyl-N-carbobenzyloxy-L-aspartyl-L-proline: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl-N-carbobenzyloxy-L-aspartyl-L-proline typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The exact synthetic route can vary depending on the desired yield and purity. Common reagents used in the synthesis include protecting groups like tert-butyl and benzyl groups, coupling agents such as EDCI or DCC, and solvents like dichloromethane or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the desired quality.

Chemical Reactions Analysis

Types of Reactions

t-Butyl-N-carbobenzyloxy-L-aspartyl-L-proline: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl or ester groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of t-Butyl-N-carbobenzyloxy-L-aspartyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

t-Butyl-N-carbobenzyloxy-L-aspartyl-L-proline: can be compared with similar compounds such as:

    This compound: Similar in structure but may differ in functional groups or stereochemistry.

    This compound: Another related compound with variations in the side chains or ring structure.

The uniqueness of This compound lies in its specific functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O7/c1-21(2,3)30-17(24)12-15(18(25)23-11-7-10-16(23)19(26)27)22-20(28)29-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,22,28)(H,26,27)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBCKSXDSIRJNG-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652500
Record name (2S)-1-[(2S)-2-{[(Benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutanoyl]pyrrolidine-2-carboxylic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4583-13-5
Record name (2S)-1-[(2S)-2-{[(Benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutanoyl]pyrrolidine-2-carboxylic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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